molecular formula C9H5BrN4O B13692298 5-Bromo-1H-indole-3-carbonyl Azide

5-Bromo-1H-indole-3-carbonyl Azide

Cat. No.: B13692298
M. Wt: 265.07 g/mol
InChI Key: MXPNDKYYCYTAAX-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-3-carbonyl azide is a heterocyclic organic compound featuring an indole core substituted with a bromine atom at position 5 and a carbonyl azide group at position 2. The azide (-N₃) group confers reactivity in "click chemistry" applications, particularly in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazole rings . This compound is pivotal in medicinal chemistry for synthesizing bioactive indole derivatives, such as antioxidants and enzyme inhibitors. Its bromine substitution enhances electronic effects, influencing reactivity and binding interactions in target molecules .

Properties

Molecular Formula

C9H5BrN4O

Molecular Weight

265.07 g/mol

IUPAC Name

5-bromo-1H-indole-3-carbonyl azide

InChI

InChI=1S/C9H5BrN4O/c10-5-1-2-8-6(3-5)7(4-12-8)9(15)13-14-11/h1-4,12H

InChI Key

MXPNDKYYCYTAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indole-3-carbonyl Azide typically involves the following steps:

    Bromination: The starting material, 1H-indole-3-carbonyl chloride, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the indole ring.

    Azidation: The brominated intermediate is then treated with sodium azide or another azidating agent to replace the carbonyl chloride group with an azide group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-indole-3-carbonyl Azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines, amides, or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, bromine, or other halogenating agents.

    Cycloaddition Reactions: Copper(I) catalysts, heat, or microwave irradiation.

    Reduction Reactions: Hydrogen gas, lithium aluminum hydride, or other reducing agents.

Major Products:

    Substitution Reactions: Amines, amides, or other nitrogen-containing compounds.

    Cycloaddition Reactions: Triazoles.

    Reduction Reactions: Amines.

Scientific Research Applications

Chemistry: 5-Bromo-1H-indole-3-carbonyl Azide is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.

Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, which are valuable in drug discovery and development.

Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-indole-3-carbonyl Azide depends on its specific application. In general, the compound can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.

    Receptors: The compound can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues of Indole Derivatives

The table below compares 5-Bromo-1H-indole-3-carbonyl azide with structurally related indole-based compounds, highlighting key substitutions and functional groups:

Compound Name Substituents Functional Groups Key Applications Similarity Score*
5-Bromo-1H-indole-3-carboxylic acid Br at C5, COOH at C3 Carboxylic acid Intermediate in drug synthesis 1.00
5-Bromo-1-methyl-1H-indole-3-carboxylic acid Br at C5, CH₃ at N1, COOH at C3 Carboxylic acid, Methyl Stabilized intermediates 0.84
7-Methyl-1H-indole-3-carboxylic acid CH₃ at C7, COOH at C3 Carboxylic acid, Methyl Antibacterial agents 0.86
This compound Br at C5, CON₃ at C3 Azide Click chemistry, Antioxidants N/A

*Similarity scores (0.00–1.00) are based on structural and functional overlap with 5-Bromo-1H-indole-3-carboxylic acid .

Key Observations :

  • Electronic Effects : The bromine atom at C5 increases electron-withdrawing effects, enhancing the electrophilicity of the carbonyl azide group compared to carboxylic acid derivatives. This facilitates nucleophilic reactions, such as cycloadditions .
  • Reactivity : The azide group enables rapid triazole formation with alkynes (e.g., in PEG-alkyne systems ), whereas carboxylic acid derivatives require activation for coupling.

Comparison with Other Azide-Containing Compounds

The table below contrasts this compound with non-indole azides:

Compound Name Core Structure Functional Groups Applications Stability/Risks
Sodium Azide Inorganic salt N₃⁻ Preservative, Gas generators Explosive above 275°C
Diphenylphosphoryl Azide Phosphoryl azide N₃, PO Peptide coupling, Staudinger reactions Stable under standard conditions
Azide-PEG5-Tos PEG backbone N₃, Tosylate Bioconjugation, Protein labeling Hydrolytically stable
This compound Indole N₃, Br, CO Medicinal chemistry, Antioxidants Thermally sensitive (avoid >200°C)

Key Observations :

  • Safety : Unlike sodium azide, which is acutely toxic and explosive , this compound is thermally sensitive but less hazardous under controlled conditions.
  • Biocompatibility : Azide-PEG5-Tos is optimized for biocompatible applications (e.g., protein modification) due to its PEG backbone , whereas the indole-based azide is suited for small-molecule drug design.

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